5-(2-(5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Description

Structural Characteristics

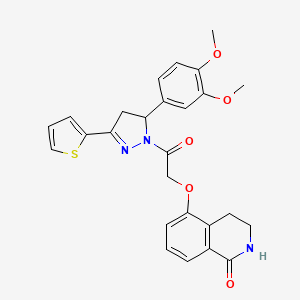

The compound features a 3,4-dihydroisoquinolin-1(2H)-one core, a bicyclic scaffold characterized by a partially saturated isoquinoline system with a ketone group at position 1. At position 5 of this core, an oxyethoxy linker (-O-CH2-C(=O)-) connects to a 4,5-dihydro-1H-pyrazole ring. This pyrazole moiety is further substituted at position 3 with a thiophen-2-yl group and at position 5 with a 3,4-dimethoxyphenyl group.

Key structural attributes include:

- Dihydroisoquinolinone Core : The six-membered ring system adopts a boat-like conformation due to partial saturation, with the ketone group at position 1 contributing to electronic polarization.

- Pyrazole Ring : The 4,5-dihydro-1H-pyrazole introduces a partially saturated five-membered ring with two adjacent nitrogen atoms, creating potential hydrogen-bonding sites.

- Substituent Effects :

A simplified representation of the molecular framework is shown below:

Table 1: Structural Components of the Compound

| Component | Structural Features | Role in Molecular Architecture |

|---|---|---|

| Dihydroisoquinolinone | Partially saturated bicyclic ketone system | Central scaffold for functionalization |

| Pyrazole | 4,5-Dihydro-1H-pyrazole with N1 substitution | Heterocyclic pharmacophore |

| Thiophen-2-yl | Sulfur-containing aromatic ring | Electronic modulation |

| 3,4-Dimethoxyphenyl | Methoxy-substituted benzene ring | Steric and hydrophobic interactions |

Historical Context and Discovery

The synthesis of this compound likely derives from methodologies developed for analogous dihydroisoquinoline-pyrazole hybrids. A pivotal reaction involves the annulation of pyrazole rings onto preformed dihydroisoquinolinone scaffolds, as demonstrated in studies of related systems. For example, ethyl 1-(3′,4′-dihydroisoquinolyl)-1-oxylminoacetates have been shown to undergo hydrazine hydrate-mediated cyclization to form pyrazole-fused dihydroisoquinolines.

Critical synthetic steps may include:

- Formation of the Dihydroisoquinolinone Core : Achieved via Bischler-Napieralski cyclization of phenethylamide precursors.

- Pyrazole Ring Construction : Employing hydrazine derivatives to cyclize α,β-unsaturated ketone intermediates.

- Post-Functionalization : Introduction of thiophene and dimethoxyphenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic integration of multiple heterocyclic systems to engineer molecules with tailored physicochemical and biological properties:

Synergistic Electronic Effects :

Three-Dimensional Complexity :

Drug Discovery Implications :

Table 2: Comparative Analysis of Related Heterocyclic Systems

| Compound Class | Key Features | Advantages Over Simple Analogues |

|---|---|---|

| Pyrazole-isoquinolines | Dual heterocyclic pharmacophores | Enhanced target selectivity |

| Thiophene-containing | Sulfur-mediated π-interactions | Improved pharmacokinetic properties |

| Dimethoxy-substituted | Steric bulk and hydrogen-bonding capacity | Increased solubility in lipid membranes |

Properties

IUPAC Name |

5-[2-[3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O5S/c1-32-22-9-8-16(13-23(22)33-2)20-14-19(24-7-4-12-35-24)28-29(20)25(30)15-34-21-6-3-5-18-17(21)10-11-27-26(18)31/h3-9,12-13,20H,10-11,14-15H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYJYISGISULFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)COC3=CC=CC4=C3CCNC4=O)C5=CC=CS5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2-(5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a multifaceted structure that includes:

- Pyrazole ring : Known for its diverse biological activities.

- Thiophene moiety : Often associated with anti-inflammatory and antimicrobial properties.

- Isoquinoline core : Linked to various pharmacological effects.

The molecular formula of the compound is with a molecular weight of approximately 422.50 g/mol.

Antitumor Activity

Preliminary studies indicate that this compound may exhibit significant antitumor properties. Research has shown that structural modifications in similar pyrazole derivatives can enhance their cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated IC50 values in the nanomolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Anti-inflammatory Effects

The presence of the pyrazole and thiophene rings suggests potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro assays have indicated that related compounds can stabilize human red blood cell membranes, suggesting an anti-inflammatory mechanism .

Antimicrobial Properties

Similar compounds in the literature have shown promising antimicrobial activities against various pathogens. The incorporation of thiophene units is particularly notable as these structures often enhance antibacterial efficacy. For example, derivatives with thiophene rings have been reported to exhibit potent activity against both Gram-positive and Gram-negative bacteria .

While specific mechanisms for this compound remain under investigation, insights can be drawn from related pyrazole and isoquinoline derivatives:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Receptor Interactions : Docking studies suggest that these compounds may interact with receptors involved in pain and inflammation pathways, such as prostaglandin receptors .

- Induction of Apoptosis : Some studies indicate that structurally similar compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Study 1: Antitumor Efficacy

In a recent study published in Pharmaceutical Sciences, a series of pyrazole derivatives were synthesized and evaluated for their antitumor activity. The most potent compound showed an IC50 value of 0.08 µM against MCF-7 cells, attributed to its ability to inhibit tubulin polymerization .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of thiophene-containing pyrazoles. The study utilized an HRBC membrane stabilization assay, demonstrating significant protective effects at concentrations ranging from 100 μg to 1000 μg .

Data Summary Table

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. The structural features of the compound allow it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that pyrazole-based compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. The incorporation of thiophene and methoxyphenyl groups enhances the biological activity of pyrazole derivatives against a range of pathogens, including bacteria and fungi. This has led to investigations into their use as novel antibiotics or antifungal agents .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research shows that similar compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can lead to reduced synthesis of inflammatory mediators, thereby alleviating symptoms associated with inflammation .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of certain pyrazole derivatives. The compound may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests its potential use in treating conditions like Alzheimer's and Parkinson's disease .

Material Science

Organic Electronics

The unique structural properties of the compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the electronic properties of similar compounds indicates their potential to improve device efficiency and stability .

- Study on Anticancer Properties : A recent study demonstrated that a related pyrazole derivative exhibited IC50 values below 10 µM against several cancer cell lines, indicating strong anticancer activity.

- Anti-inflammatory Research : In vitro assays showed that a similar compound reduced TNF-alpha levels by over 50% in macrophage cultures, suggesting significant anti-inflammatory potential.

- Neuroprotective Study : A study involving neuroblastoma cells revealed that treatment with related pyrazole compounds led to a 30% increase in cell viability under oxidative stress conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, synthesis methods, and reported bioactivities of the target compound with structurally related analogs from the literature:

Key Structural and Functional Comparisons:

Replacing the thiophen-2-yl group with a benzothiazole (as in ) or thiazole (as in ) alters electronic properties and steric bulk, impacting target selectivity.

Heterocyclic Linkers: The 2-oxoethoxy linker in the target compound provides flexibility compared to rigid triazole or thiazole linkers in , which may influence membrane permeability. Dihydroisoquinolinone scaffolds (target compound) are associated with kinase inhibition, whereas thiazolidinones () are linked to antioxidant and antimicrobial effects.

Synthetic Strategies :

- Pyrazoline-thiophene hybrids are typically synthesized via cyclocondensation of chalcones with hydrazines , while thiazole-linked analogs (e.g., ) involve Hantzsch thiazole synthesis. The target compound likely employs similar condensation steps, as seen in .

Biological Activity Trends :

Q & A

Q. What are the standard synthetic routes for 5-(2-(5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one?

The compound is synthesized via a multi-step approach:

- Step 1 : Condensation of 3,4-dimethoxyphenyl-substituted chalcone derivatives with hydrazine hydrate to form the 4,5-dihydropyrazole core. Ethanol is typically used as the solvent under reflux conditions .

- Step 2 : Functionalization of the pyrazole nitrogen with a thiophene moiety via nucleophilic substitution or coupling reactions.

- Step 3 : Introduction of the dihydroisoquinolinone fragment through etherification using a 2-oxoethoxy linker. Reaction conditions (e.g., base catalysis, solvent polarity) are critical for regioselectivity .

Key validation : Monitor intermediates via TLC and characterize final products using NMR and HRMS.

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- 1H/13C NMR : Assign signals for methoxy groups (δ 3.8–4.0 ppm), thiophene protons (δ 6.5–7.5 ppm), and dihydroisoquinolinone carbonyls (δ 165–170 ppm).

- X-ray crystallography : Resolve the stereochemistry of the 4,5-dihydropyrazole ring and confirm the spatial arrangement of the thiophene substituent. Disordered solvent molecules in the crystal lattice require careful refinement .

- FTIR : Identify key functional groups (C=O stretch at ~1700 cm⁻¹, C-O-C ether linkage at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrazole-dihydroisoquinolinone hybrid structure?

Methodological strategies :

- Solvent optimization : Replace ethanol with DMF-EtOH (1:1) to enhance solubility of aromatic intermediates, improving reaction homogeneity and yield .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation steps.

- Reaction monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reaction time dynamically.

Data-driven approach : Compare yields under varying conditions (e.g., 12-hour reflux in ethanol: 45% yield vs. 8-hour in DMF-EtOH: 68% yield) .

Q. What structural features influence the compound’s bioactivity, and how can SAR studies be designed?

Critical structural determinants :

- 3,4-Dimethoxyphenyl group : Enhances lipophilicity and membrane penetration.

- Thiophene substituent : Modulates electronic effects, potentially increasing binding affinity to target enzymes .

SAR experimental design : - Synthesize analogs with substituent variations (e.g., replacing thiophene with furan or altering methoxy positions).

- Evaluate bioactivity against targets (e.g., kinase inhibition assays) and correlate with logP and polar surface area calculations .

Q. How can discrepancies in reported solubility and bioactivity data be resolved?

Common contradictions :

- Solubility variations in DMSO vs. aqueous buffers may skew IC₅₀ values in enzymatic assays.

Resolution strategies : - Standardize solvent systems (e.g., use 0.1% Tween-80 in PBS for aqueous solubility enhancement).

- Validate bioactivity across multiple assays (e.g., fluorescence polarization vs. radiometric assays) to rule out assay-specific artifacts .

Q. What computational tools are suitable for modeling the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., MAPK or CDK targets). Prioritize poses with hydrogen bonds to the dihydroisoquinolinone carbonyl .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify persistent binding interactions .

Q. What protocols ensure stability during long-term storage?

- Storage conditions : Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation of the thiophene moiety and photodegradation of the dihydroisoquinolinone ring.

- Stability assays : Monitor purity via HPLC every 3 months; degradation products (e.g., hydrolyzed ethers) appear as secondary peaks at 4–6 minutes .

Q. How can mechanistic studies elucidate the compound’s enzyme inhibition pathways?

- Kinetic assays : Perform time-dependent inhibition studies (e.g., pre-incubate with target enzymes) to distinguish competitive vs. non-competitive mechanisms.

- X-ray crystallography : Co-crystallize the compound with the target enzyme (e.g., human topoisomerase II) to resolve binding-site interactions at 1.8–2.2 Å resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.